molecular formula C10H16ClN3O4 B14598040 Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)- CAS No. 61137-60-8

Cyclohexanecarboxylic acid, 3-(3-(2-chloroethyl)-3-nitrosoureido)-, (Z)-

Cat. No.: B14598040
CAS No.: 61137-60-8
M. Wt: 277.70 g/mol
InChI Key: JGNCPDIXBOCXTN-UHFFFAOYSA-N
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Description

(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitroso functional group. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the nitroso group: This can be done through nitrosation reactions using nitrous acid or other nitrosating agents.

    Incorporation of the 2-chloroethyl group: This step typically involves nucleophilic substitution reactions using 2-chloroethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its nitroso group can form covalent bonds with nucleophilic residues in proteins, providing insights into enzyme active sites.

Medicine

In medicinal chemistry, (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid involves its ability to form covalent bonds with nucleophilic residues in proteins and other biological molecules. The nitroso group is particularly reactive, allowing it to modify cysteine, lysine, and other nucleophilic amino acids. This modification can alter the function of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having chlorine substituents but differs in the core structure and functional groups.

    Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents and functional groups.

Uniqueness

What sets (1R,3S)-3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid apart is its combination of a cyclohexane ring, a carboxylic acid group, and a nitroso functional group

Properties

CAS No.

61137-60-8

Molecular Formula

C10H16ClN3O4

Molecular Weight

277.70 g/mol

IUPAC Name

3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16ClN3O4/c11-4-5-14(13-18)10(17)12-8-3-1-2-7(6-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16)

InChI Key

JGNCPDIXBOCXTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC(=O)N(CCCl)N=O)C(=O)O

Origin of Product

United States

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